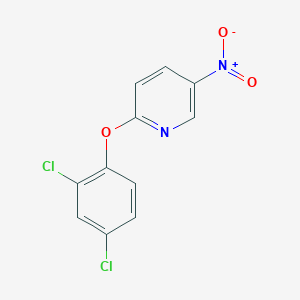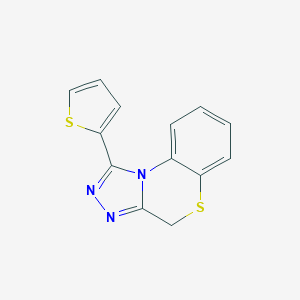
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including antiviral, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it has been proposed that the compound exerts its antiviral activity by inhibiting viral replication. It has also been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis. The anticancer activity of this compound is believed to be mediated by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including reverse transcriptase and protease. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments include its broad-spectrum activity against various viruses, fungi, and cancer cell lines. It also has a relatively simple synthesis method and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in animal models and clinical trials. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves the condensation of 2-aminothiophenol with 2-cyano-3-(2-thienyl)acrylonitrile in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to give the final product. This method has been reported to yield the compound in good to excellent yields.
Applications De Recherche Scientifique
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antiviral activity against various viruses, including hepatitis C virus, dengue virus, and chikungunya virus. It has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
Propriétés
Numéro CAS |
93299-88-8 |
|---|---|
Nom du produit |
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
Formule moléculaire |
C13H9N3S2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C13H9N3S2/c1-2-5-10-9(4-1)16-12(8-18-10)14-15-13(16)11-6-3-7-17-11/h1-7H,8H2 |
Clé InChI |
MKKPWOKLXHRYLV-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



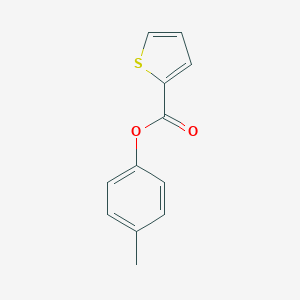
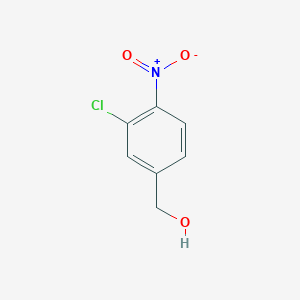
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
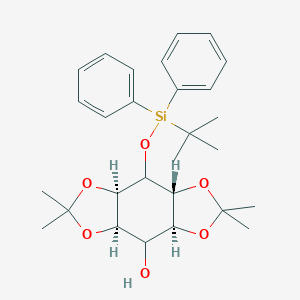
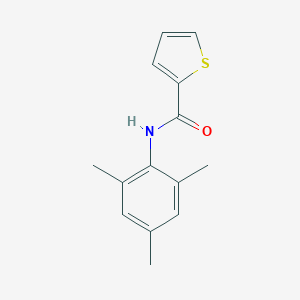

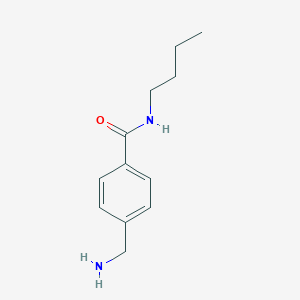
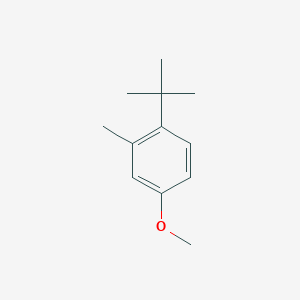
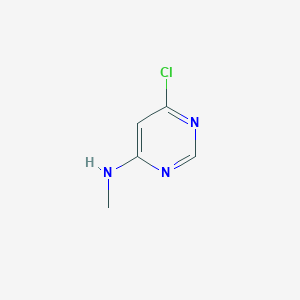

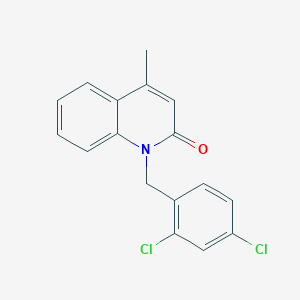
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
